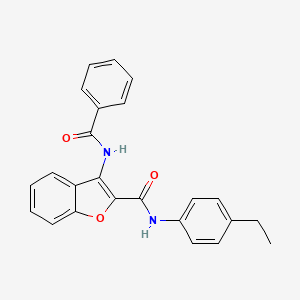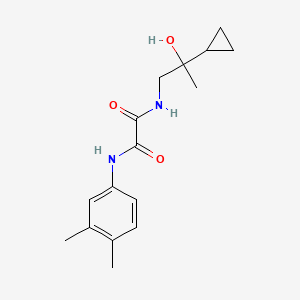
2-(2-Nitrophenyl)quinazolin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(2-Nitrophenyl)quinazolin-4(3H)-one and its derivatives involves various chemical reactions, showcasing the compound's versatility. For example, Giradkar et al. (2020) described the synthesis of novel 2-(4-nitrophenyl)-3-(R-benzothiazol-2-yl)quinazolin-4(3H)-ones through a nucleophilic addition reaction, highlighting the compound's utility in generating biologically active molecules (Giradkar et al., 2020). Similarly, Erba et al. (2005) developed a single-step synthesis method for related compounds, showcasing the efficiency of synthesizing quinazolinone derivatives (Erba et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including FTIR, 1H NMR, and mass spectra, providing detailed insights into their chemical composition and structural features.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating their reactivity and potential for modification. For instance, the nucleophilic addition reactions used in their synthesis indicate their ability to form new bonds and generate diverse derivatives with potential biological activities.
Physical Properties Analysis
While specific details on the physical properties of this compound are scarce in the provided literature, the general class of quinazolin-4(3H)-ones is known for its crystalline nature and stability, which are crucial for their applications in drug development and other fields.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their antimicrobial and antioxidant activities, have been explored. For example, compounds synthesized by Giradkar et al. (2020) exhibited significant anticonvulsant, antimicrobial, and antioxidant activities, suggesting their potential as pharmaceutical agents (Giradkar et al., 2020).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinazolinone derivatives, including 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate high inhibition efficiencies, increasing with concentration and forming a protective layer on the metal surface. The study integrates electrochemical methods, surface analysis, and UV-visible spectrometry, supported by Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations (Errahmany et al., 2020).
Biological Activities
2-(4-Nitrophenyl)quinazolin-4(3H)-one derivatives have shown promise in various biological applications. These include anticonvulsant, antimicrobial, and antioxidant activities. For instance, certain derivatives increased seizure latency, exhibited antimicrobial properties comparable to standard drugs, and displayed significant antioxidant activities (Giradkar et al., 2020).
Synthesis of Anticancer Drugs
The conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, including the efficient synthesis of anticancer drugs such as gefitinib and erlotinib hydrochloride, highlights the significance of these compounds in pharmaceutical development (Reddy et al., 2007).
Pesticidal Activity
Quinazolin-4(3H)-one derivatives have been synthesized and tested for their pesticidal properties, including antibacterial, insecticidal, and antifungal activities. These compounds demonstrate various degrees of efficacy in controlling pests (Gupta & Pandey, 1989).
Quantitative Determination in Pharmaceuticals
Developing UV-spectrophotometry methods for the quantitative determination of quinazolin-4(3H)-one derivatives, like the biologically active substance VMA-10-182, is crucial for quality control in medical applications. These substances have shown effectiveness in various pharmacological effects, including as antidepressants and in stroke prevention (Mishchenko et al., 2020).
Antimicrobial and Antiviral Activities
Synthesized quinazolin-4(3H)-one derivatives have been evaluated for their antimicrobial, antitubercular, and anti-HIV activities, demonstrating significant efficacy against various pathogens. These findings indicate the potential of these compounds in developing new antimicrobial agents (Sulthana et al., 2020).
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The specific targets can vary depending on the exact structure of the quinazoline derivative.
Mode of Action
The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline-based anticancer agents, such as afatinib, erlotinib, gefitinib, and lapatinib, have been approved for clinical use by the US Food and Drug Administration . These drugs typically work by inhibiting specific kinases, which are enzymes that add phosphate groups to other proteins and play a crucial role in cell signaling.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of cell apoptosis .
Propiedades
IUPAC Name |
2-(2-nitrophenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUALMVDXOBYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)


![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)


![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)


![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)
![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)
![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
